![molecular formula C7H17NO2 B2937937 2-[(2-羟丙基)氨基]-2-甲基丙醇 CAS No. 139139-55-2](/img/structure/B2937937.png)

2-[(2-羟丙基)氨基]-2-甲基丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

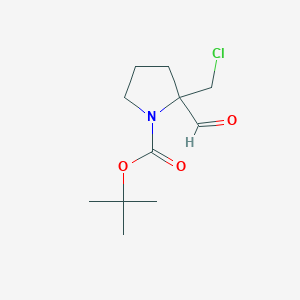

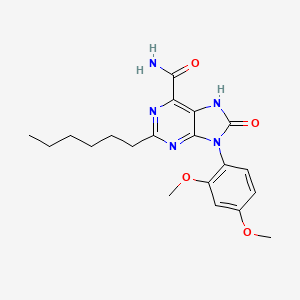

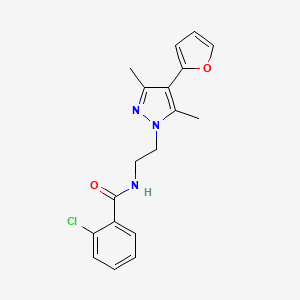

“2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol” is a complex organic compound. It contains an amino group (-NH2) and a hydroxy group (-OH), both attached to a propyl chain, which is further connected to a 2-methylpropan-1-ol moiety .

Molecular Structure Analysis

The molecule contains polar functional groups (amino and hydroxy groups), which would likely result in strong intermolecular forces, such as hydrogen bonding. This could influence its physical properties, such as boiling point and solubility .Chemical Reactions Analysis

The amino and hydroxy groups are both nucleophilic and can participate in various reactions. For example, the amino group can undergo acylation or alkylation, while the hydroxy group can be involved in esterification or etherification reactions .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature, with a high melting point due to the presence of polar functional groups and the possibility of hydrogen bonding .科学研究应用

生物燃料生产

工程化酮醇酸还原异构酶和醇脱氢酶用于生物燃料:对生物燃料候选物 2-甲基丙醇-1-醇(异丁醇)的研究涉及改造重组生物中的氨基酸途径,以便在厌氧条件下生产异丁醇。这个过程需要工程化酶用于 NADH 依赖性途径,实现了 100% 的理论产率,突出了下一代生物燃料商业化的潜力。该研究强调了克服辅因子失衡以提高生物燃料生产效率的重要性 (Bastian et al., 2011)。

聚合物合成

N-杂环卡宾-有机催化的开环聚合:一项关于商业氨基醇(包括 2-(甲基氨基)乙醇和二乙醇胺)的研究探索了它们作为 2-甲基-N-对甲苯磺酰基氮丙啶开环聚合引发剂的用途。该过程导致合成基于聚氮丙啶的无金属 α-羟基-ω-氨基和 α,α'-双羟基-ω-氨基端聚合物,展示了对摩尔质量和窄分散性的出色控制。该研究突出了氨基引发的 NHC-OROP 对未保护羟基的耐受性,为聚合物合成领域做出了贡献 (Bakkali-Hassani et al., 2018)。

化学合成方法

寡核苷酸糖缀合物的固相合成:研究重点是使用正交保护的双(羟甲基)-N,N'-双(3-羟丙基)丙二酰胺磷酰胺作为关键构建模块,合成带有三个不同糖基的寡核苷酸糖缀合物。这项研究有助于理解化学合成过程,特别是在为生物医学应用制备复杂分子方面 (Katajisto et al., 2004)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(2-hydroxypropylamino)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-6(10)4-8-7(2,3)5-9/h6,8-10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIULAVWJXFTBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(C)(C)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2937861.png)

![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2937868.png)

![4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2937869.png)